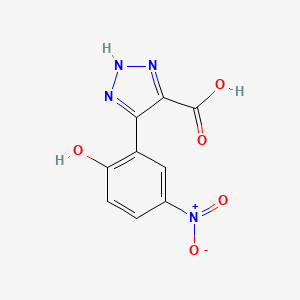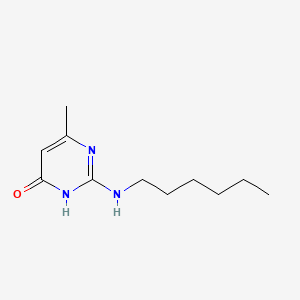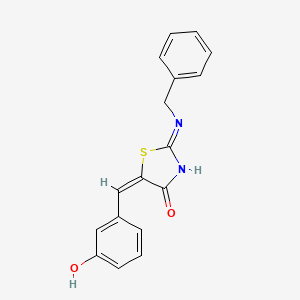![molecular formula C24H20N2O3 B3725596 2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B3725596.png)
2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole
Overview
Description
2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenanthroimidazole core substituted with a 2,4,5-trimethoxyphenyl group. Imidazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole typically involves the condensation of an aromatic aldehyde with a dicarbonyl compound in the presence of ammonium acetate. One efficient method involves using biodegradable lactic acid as a catalyst at 160°C, which is both environmentally benign and effective for aromatic aldehydes containing electron-donating and electron-withdrawing groups . Another method employs a one-pot synthesis using lipase as a novel catalyst under mild conditions, yielding a series of imidazole derivatives with good efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and efficient catalysis are likely to be applied to scale up the synthesis process. The use of recyclable catalysts and environmentally friendly solvents would be key considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole involves several molecular targets and pathways:
Enzyme Inhibition: Inhibits Taq polymerase and telomerase, leading to reduced cancer cell proliferation.
Caspase Activation: Triggers caspase activation, which is involved in the apoptotic pathway.
ERK2 Down-Regulation: Down-regulates ERK2 protein and inhibits ERKs phosphorylation, affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Evaluated for anticancer activity against various cancer cell lines.
2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole: Synthesized using LaCl3 in acetonitrile, showing high yield and efficiency.
Uniqueness
2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole is unique due to its specific substitution pattern and the presence of the phenanthroimidazole core, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-27-19-13-21(29-3)20(28-2)12-18(19)24-25-22-16-10-6-4-8-14(16)15-9-5-7-11-17(15)23(22)26-24/h4-13H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERGMMGHSRNTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-fluorophenyl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3725514.png)
![4-[(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B3725520.png)
![3-[[(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B3725526.png)
![6-nitro-3-{[4-oxo-6-(trifluoromethyl)-3H-pyrimidin-2-yl]sulfanyl}-4-phenyl-1H-quinolin-2-one](/img/structure/B3725530.png)
![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B3725538.png)
![2-(1-{[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINO}PENTYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B3725539.png)

![3-[(3,4-DICHLOROPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B3725564.png)

![2-[(4-hydroxy-2-quinazolinyl)thio]-N,N-dimethylacetamide](/img/structure/B3725579.png)
![4-[2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione](/img/structure/B3725589.png)
![3-methyl-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3725598.png)
![(4E)-4-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3725600.png)

